molecular formula C13H12N4S B385943 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile

3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile

Cat. No.: B385943
M. Wt: 256.33g/mol
InChI Key: DQQVLZYJOWVXQY-UHFFFAOYSA-N
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Description

3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile is a complex organic compound that features a benzoimidazole core with cyano and thioxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano or thioxo groups to amines or thiols, respectively.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thioxo groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. These interactions can modulate cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile is unique due to its combination of cyano and thioxo groups on a benzoimidazole core. This structure provides a versatile platform for chemical modifications and a wide range of applications in various fields.

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33g/mol

IUPAC Name

3-[3-(2-cyanoethyl)-2-sulfanylidenebenzimidazol-1-yl]propanenitrile

InChI

InChI=1S/C13H12N4S/c14-7-3-9-16-11-5-1-2-6-12(11)17(13(16)18)10-4-8-15/h1-2,5-6H,3-4,9-10H2

InChI Key

DQQVLZYJOWVXQY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=S)N2CCC#N)CCC#N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)N2CCC#N)CCC#N

Origin of Product

United States

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